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This comprehensive guide provides a detailed comparison of the spectroscopic data for
cyclohexanethiol available in two prominent public databases: the National Institute of
Standards and Technology (NIST) database and the Spectral Database for Organic
Compounds (SDBS). This document is intended for researchers, scientists, and drug
development professionals who rely on accurate spectroscopic information for substance
identification, characterization, and experimental design.

Summary of Spectroscopic Data

Cyclohexanethiol (CAS No: 1569-69-3), a cyclic thiol with a molecular weight of 116.22 g/mol
, Is @ compound of interest in various chemical research areas. Accurate spectroscopic data is
crucial for its unambiguous identification and for understanding its chemical properties. This
review summarizes the available quantitative data from NIST and SDBS for infrared (IR), mass
spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of a molecule. The gas-
phase IR spectrum for cyclohexanethiol is available on the NIST Chemistry WebBook.[1][2]
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The key absorption bands are summarized in Table 1. Data from SDBS is also included for

comparison.

Table 1: Comparison of Infrared (IR) Spectroscopy Data for Cyclohexanethiol

Database Wavenumber (cm~—?) Assignment (Tentative)
NIST 2930 C-H stretch (cyclohexyl)
NIST 2850 C-H stretch (cyclohexyl)
NIST 2570 S-H stretch

NIST 1450 C-H bend (cyclohexyl)
SDBS (Data not directly available)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio

of ionized molecules. The electron ionization (El) mass spectrum of cyclohexanethiol is

available from the NIST database.[3][4] The major fragments and their relative intensities are

presented in Table 2.

Table 2: Comparison of Mass Spectrometry (EI-MS) Data for Cyclohexanethiol

Relative Intensity Assignment
Database m/z .
(%) (Tentative)
NIST 116 42 [M]* (Molecular lon)
NIST 83 76 [M - SH]*
NIST 67 67 [CsH7]*
NIST 55 100 [CaH7]*
(Data not directly
SDBS _
available)
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'H Nuclear Magnetic Resonance (*H NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the structure of a molecule by
analyzing the chemical environment of hydrogen atoms. *H NMR data for cyclohexanethiol is
available from various sources, including ChemicalBook and is referenced in PubChem (data
from SpectraBase).[5][6]

Table 3: Comparison of *H NMR Spectroscopy Data for Cyclohexanethiol

Database/Sour Chemical Shift Lo . Assignment
Multiplicity Integration .

ce (ppm) (Tentative)

ChemicalBook 2.79 m 1H CH-SH

ChemicalBook 1.1-2.1 m 10H Cyclohexyl CH2

ChemicalBook 1.34 t 1H SH

(Data not directly
SDBS _
available)

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
Data for cyclohexanethiol is referenced in PubChem (from SpectraBase).[5]

Table 4: Comparison of 13C NMR Spectroscopy Data for Cyclohexanethiol

Database/Source Chemical Shift (ppm) Assignment (Tentative)
PubChem (SpectraBase) (Data not directly available) C1 (CH-SH)

PubChem (SpectraBase) (Data not directly available) C2,C6

PubChem (SpectraBase) (Data not directly available) C3,C5

PubChem (SpectraBase) (Data not directly available) C4

SDBS (Data not directly available)
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Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR
spectroscopy. PubChem provides a reference to a Raman spectrum for cyclohexanethiol from

SpectraBase.[5]

Table 5: Raman Spectroscopy Data for Cyclohexanethiol

Database/Source Raman Shift (cm~?) Assignment (Tentative)
PubChem (SpectraBase) (Data not directly available)
SDBS (Data not directly available)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are often not fully
described in the databases. However, general methodologies can be inferred.

e Infrared (IR) Spectroscopy (NIST): The spectrum available is a gas-phase spectrum, likely
obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was
introduced into a gas cell, and the spectrum was recorded over a standard mid-IR range.

e Mass Spectrometry (NIST): The data is from an electron ionization (EI) source. In this
method, the sample is introduced into the mass spectrometer, typically after separation by
gas chromatography (GC-MS), and bombarded with a high-energy electron beam (usually
70 eV) to induce ionization and fragmentation.

 NMR Spectroscopy: The *H and 13C NMR spectra are typically recorded on a high-field NMR
spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCls), and
tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Logical Workflow for Spectroscopic Data Review

The process of conducting this literature review involved a systematic approach to searching,
collecting, and comparing the spectroscopic data for cyclohexanethiol from the NIST and
SDBS databases. The following diagram illustrates this workflow.
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Start: Define Scope
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(NIST WebBook, SDBS Website)

Collect Spectroscopic Data
(IR, MS, NMR, Raman)

Extract Quantitative Information

(Peak lists, Intensities) Search for Experimental Protocols

Tabulate and Compare Data

Identify Data Gaps and Discrepancies

Synthesize Findings and Generate Report

End: Publish Comparison Guide

Click to download full resolution via product page

Caption: Workflow for the literature review of spectroscopic data.

Conclusion
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The NIST and SDBS databases are invaluable resources for accessing spectroscopic data of
chemical compounds. For cyclohexanethiol, the NIST database provides readily accessible
gas-phase IR and El-mass spectra with quantitative peak information. While the SDBS
database is a comprehensive resource, accessing specific data for cyclohexanethiol through
direct search proved challenging in this review. PubChem serves as a useful portal, providing
links to various spectroscopic data, including NMR and Raman from other specialized
databases like SpectraBase. For comprehensive analysis, researchers are encouraged to
consult multiple databases and be mindful of the experimental conditions under which the data
were acquired. Further efforts to standardize and centralize access to detailed experimental
protocols would greatly benefit the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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